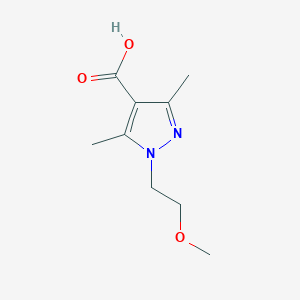

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique pyrazole ring structure

Vorbereitungsmethoden

The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl bromide under basic conditions to form the corresponding 1-(2-methoxyethyl)-3,5-dimethylpyrazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of pyrazole compounds have shown inhibitory activity against neuraminidase, an enzyme critical for viral replication. In a study, certain derivatives exhibited significant inhibitory effects at concentrations as low as 10 μM, suggesting that modifications to the pyrazole structure can enhance antiviral potency .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) of these compounds suggests that specific substitutions can lead to enhanced efficacy .

Fungicidal Properties

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has also been investigated for its fungicidal properties. A study demonstrated that certain pyrazole derivatives exhibited antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid. This suggests a promising application in crop protection and disease management in agriculture .

| Compound Name | Activity Type | Inhibition (%) at 10 μM | Reference |

|---|---|---|---|

| This compound | Antiviral | 56.45 | |

| Pyrazole Derivative A | Antifungal | 72.80 | |

| Pyrazole Derivative B | Anti-inflammatory | 60.91 |

Case Study 1: Antiviral Efficacy

In a study published in 2021, researchers synthesized a series of pyrazole derivatives and evaluated their antiviral activity against influenza neuraminidase. The results indicated that modifications at the N-1 position of the pyrazole ring significantly enhanced inhibitory activity, with some compounds achieving over 70% inhibition at low concentrations .

Case Study 2: Agricultural Application

A comprehensive evaluation of various pyrazole derivatives for their antifungal properties was conducted on seven different strains of fungi affecting crops. The study found that certain derivatives not only inhibited fungal growth but also demonstrated lower toxicity to non-target organisms compared to conventional fungicides .

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

3,5-Dimethylpyrazole: Lacks the methoxyethyl and carboxylic acid groups, resulting in different chemical properties and reactivity.

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a hydroxyethyl group instead of methoxyethyl, leading to different solubility and reactivity.

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative notable for its diverse biological activities. This compound has been the subject of various studies focusing on its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships, and comparative efficacy against other compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methoxyethyl group and a carboxylic acid, which contributes to its unique properties. The synthesis typically involves reacting 3,5-dimethylpyrazole with 2-methoxyethyl bromide followed by carboxylation with carbon dioxide under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Binding : Its pyrazole structure allows binding to receptors that modulate various cellular processes, influencing signal transduction pathways .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values around 250 μg/mL for related compounds against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 250 | Staphylococcus aureus |

| Compound B | 250 | Escherichia coli |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

- Efficacy : Certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

A notable study explored the anti-inflammatory potential of various pyrazole derivatives, including this compound. The findings indicated that:

- Compound E exhibited an IC50 value of 53 nM against p38 MAPK, a key player in inflammatory responses.

- Comparative Analysis : When compared to standard treatments, these compounds demonstrated similar or superior efficacy with reduced toxicity profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly alter their pharmacological profiles:

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCIUCCLIMARHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCOC)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.